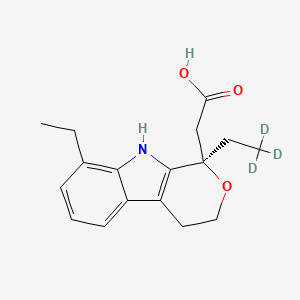

(R)-(-)-Etodolac-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

290.37 g/mol |

IUPAC Name |

2-[(1R)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i2D3 |

InChI Key |

NNYBQONXHNTVIJ-NVNSKBCASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C[C@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |

Origin of Product |

United States |

Stereochemical Considerations and Isotopic Labeling Principles for Etodolac

Strategic Importance of (R)-(-)-Etodolac-d3 in Stereoselective Investigations

The combination of stereochemical purity and isotopic labeling makes this compound an invaluable tool for stereoselective investigations. symeres.compharmaffiliates.com In studies of racemic etodolac (B1671708), it is often necessary to determine the plasma concentrations and metabolic fate of each enantiomer separately. nih.govnih.govpsu.edu this compound can be used as an internal standard for the quantification of (R)-etodolac, while a similarly labeled (S)-enantiomer could be used for the (S)-form. This allows for a detailed understanding of the stereoselective absorption, distribution, metabolism, and excretion (ADME) of etodolac. researchgate.net Such studies are crucial for optimizing drug therapy and understanding the full pharmacological profile of chiral drugs. capes.gov.br

Advanced Synthetic Methodologies for R Etodolac D3

General Approaches to Deuterated Compound Synthesis

The introduction of deuterium (B1214612) into organic molecules can be achieved through various methods, broadly categorized into isotopic exchange reactions and the use of deuterated building blocks in a synthetic route. For complex molecules like Etodolac (B1671708), late-stage deuteration via catalytic methods is often preferred to avoid lengthy synthetic sequences with expensive labeled materials.

Catalytic deuteration methods offer an efficient means of introducing deuterium into a molecule by activating C-H bonds. These techniques often employ transition metal catalysts to facilitate the exchange of hydrogen for deuterium.

Homogeneous Catalysis: Homogeneous transition-metal catalysts, such as those based on iridium, rhodium, and ruthenium, are widely used for hydrogen isotope exchange (HIE) reactions. These catalysts can offer high selectivity for specific C-H bonds, often directed by the presence of coordinating functional groups within the substrate. For a molecule like Etodolac, directing groups could potentially guide the catalyst to specific sites for deuteration.

Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are also effective for H-D exchange reactions. nih.gov These catalysts are often used with deuterium gas (D2) or heavy water (D2O) as the deuterium source. While powerful, they can sometimes lead to over-deuteration or a lack of specific site selectivity if not carefully controlled. nih.gov

Biocatalysis: Enzymatic methods are emerging as powerful tools for stereoselective deuteration. nih.gov Enzymes, such as oxidoreductases, can catalyze the reduction of prochiral ketones or the oxidation of alcohols with high enantioselectivity, using deuterated cofactors or deuterium sources like D2O. nih.govmanchester.ac.uk This approach is particularly promising for establishing chiral centers with isotopic labels. nih.gov

Table 1: Overview of Catalytic Deuteration Techniques

| Technique | Catalyst Type | Common Catalysts | Advantages | Disadvantages |

| Homogeneous Catalysis | Transition Metal Complexes | Iridium, Rhodium, Ruthenium complexes | High selectivity, mild reaction conditions | Catalyst cost and removal |

| Heterogeneous Catalysis | Solid-supported Metals | Pd/C, Pt/C | Easy catalyst removal, robust | Potential for over-deuteration, lower selectivity |

| Biocatalysis | Enzymes | Oxidoreductases, Dehydrogenases | High stereoselectivity, mild conditions | Substrate specificity, enzyme stability |

The choice of deuterium source is a critical aspect of deuteration chemistry, influencing the efficiency and cost-effectiveness of the synthesis.

Deuterium Gas (D₂): A clean and effective source, often used in conjunction with heterogeneous catalysts for hydrogenation-type reactions. Its handling requires specialized equipment.

Heavy Water (D₂O): An abundant and relatively inexpensive deuterium source. It is widely used in HIE reactions catalyzed by both homogeneous and heterogeneous catalysts. nih.gov

Deuterated Solvents: Solvents such as deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆) can serve as both the reaction medium and the deuterium source.

Deuterated Reagents: Reagents like lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) are powerful reducing agents that can introduce deuterium during the reduction of carbonyls, esters, and other functional groups.

Reaction conditions are optimized to achieve the desired level of deuterium incorporation while minimizing side reactions. Key parameters include temperature, pressure, reaction time, and the choice of solvent and catalyst.

Stereoselective Synthesis Pathways for (R)-(-)-Etodolac-d3

Achieving the specific (R) configuration at the chiral center of Etodolac while incorporating deuterium requires a highly controlled synthetic strategy. This typically involves the asymmetric reduction of a prochiral precursor or the use of a chiral auxiliary.

The synthesis of Etodolac generally proceeds through the key intermediate 7-ethyltryptophol . researchgate.netiosrjournals.org This intermediate is then reacted with a derivative of 3-oxopentanoic acid to form the pyranocarboxylic acid core of Etodolac. researchgate.net For the synthesis of this compound, a logical precursor would be a prochiral ketone that can be asymmetrically reduced to introduce the chiral center and the deuterium atom simultaneously.

A plausible synthetic route would involve the preparation of a deuterated analogue of methyl 3-oxopentanoate, specifically methyl 3-oxo-2,2-dideuteriopentanoate . This can be synthesized from diethyl malonate through deuteration at the acidic α-position followed by alkylation and further transformations.

The key step would then be the asymmetric reduction of the ketone functionality in the intermediate formed from the condensation of 7-ethyltryptophol and the deuterated ketoester.

The critical step in the synthesis of this compound is the stereoselective introduction of the deuterium at the chiral center. This can be achieved through several advanced methods:

Catalytic Asymmetric Reduction: The use of a chiral catalyst to direct the reduction of a prochiral ketone is a powerful strategy. researchgate.netbohrium.comnih.govnih.govmdpi.comrsc.orgmdpi.com Catalysts such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP derivatives) can facilitate the enantioselective addition of a deuteride from a deuterated reducing agent like NaBD₄ or by transfer hydrogenation from a deuterium source. wikipedia.org

Enzyme-Catalyzed Reduction: Biocatalytic methods offer excellent enantioselectivity. nih.gov A suitable ketoreductase enzyme could be employed to reduce the prochiral ketone precursor, using a deuterated cofactor like NADH-d, which can be regenerated in situ from a cheap deuterium source like D₂O. nih.govmanchester.ac.uk This method can provide high optical purity of the desired (R)-alcohol intermediate. nih.gov

Chiral Auxiliary-Mediated Synthesis: An alternative approach involves attaching a chiral auxiliary to the precursor molecule. The chiral auxiliary directs the diastereoselective introduction of deuterium. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Table 2: Comparison of Stereoselective Deuteration Methods

| Method | Reagents/Catalysts | Stereocontrol | Advantages |

| Catalytic Asymmetric Reduction | Chiral metal catalysts (Ru, Rh, Ir) with chiral ligands; Deuterated reducing agents (e.g., NaBD₄) | Catalyst-controlled | High enantioselectivity, catalytic nature |

| Enzyme-Catalyzed Reduction | Ketoreductases, Dehydrogenases; Deuterated cofactors (e.g., NADH-d) | Enzyme-controlled | Excellent enantioselectivity, mild conditions |

| Chiral Auxiliary-Mediated Synthesis | Stoichiometric chiral auxiliaries; Deuterium source | Substrate-controlled | Predictable stereochemical outcome |

Purification and Isotopic Enrichment Verification of this compound

Following the synthesis, rigorous purification and analytical verification are essential to ensure the chemical purity, enantiomeric excess, and isotopic enrichment of the final product.

Purification: The primary method for purifying the final compound and separating the desired (R)-enantiomer from any residual (S)-enantiomer is chiral High-Performance Liquid Chromatography (HPLC) . nih.govmdpi.com Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, allowing for their effective separation. Other chromatographic techniques, such as flash chromatography, may be used for initial purification to remove achiral impurities.

Isotopic Enrichment and Structural Verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced by deuterium. ²H NMR can be used to directly observe the deuterium signal and confirm its location in the molecule. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular weight of the deuterated compound, confirming the incorporation of the desired number of deuterium atoms. rsc.org The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the isotopic enrichment. rsc.org

By combining these advanced synthetic and analytical techniques, it is possible to produce this compound with high chemical, enantiomeric, and isotopic purity, suitable for its intended applications in research and development.

Challenges and Innovations in Stereoselective Deuterated Analog Synthesis

The synthesis of stereospecific, isotopically labeled compounds such as this compound presents a unique and formidable set of challenges that extend beyond those encountered in traditional organic synthesis. The dual requirements of maintaining a single enantiomeric form—the (R)-configuration—while precisely incorporating a specific number of deuterium atoms at a designated position demand highly sophisticated and controlled synthetic strategies. However, persistent innovation in asymmetric catalysis and isotopic labeling has led to the development of novel methodologies capable of addressing these complexities.

Challenges in Synthesis

The primary hurdles in producing enantiopure deuterated analogs like this compound involve achieving simultaneous control over stereochemistry and isotopic incorporation, ensuring isotopic purity, and overcoming potential kinetic isotope effects.

Stereochemical and Regiochemical Control: The foremost challenge is the establishment of the C1 quaternary chiral center with the correct (R)-configuration while introducing the trideuterated ethyl group. Many synthetic routes to etodolac produce a racemic mixture, which then requires resolution, a process that can be inefficient. rsc.orgnih.gov Developing a method that builds the chiral center and incorporates the deuterium in a single, stereoselective step is a significant synthetic obstacle. The regioselectivity of deuteration is also critical; the deuterium atoms must be placed exclusively on the terminal methyl of the C1-ethyl group without unintended H/D exchange at other positions on the etodolac scaffold. acs.orgresearchgate.net

Isotopic Purity and Scrambling: Achieving high levels of deuterium incorporation (>98%) is essential for the compound's utility as an internal standard or as a therapeutically modified agent. researchgate.net A significant challenge is preventing "scrambling," where deuterium atoms are unintentionally distributed to other positions in the molecule. acs.org This can occur under harsh reaction conditions or with certain catalysts, leading to a mixture of isotopologues that are difficult to separate and characterize.

Deuterium Kinetic Isotope Effect (DKIE): The carbon-deuterium (C-D) bond is significantly stronger and has a lower ground-state energy than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net This difference can slow the rate of reactions that involve breaking this bond, an effect known as the deuterium kinetic isotope effect (DKIE). nih.govmusechem.com In a multi-step synthesis, this can alter reaction kinetics, potentially leading to lower yields, the formation of different byproducts, or the need for modified reaction conditions compared to the non-deuterated analog.

Analytical Characterization: The precise analysis of the final product to confirm both its enantiomeric and isotopic purity is a non-trivial task. Standard analytical methods like NMR and mass spectrometry may be insufficient to distinguish between various isotopologues and isotopomers, requiring specialized techniques such as natural abundance deuterium (NAD) NMR or high-resolution mass spectrometry to verify the exact location and percentage of deuterium incorporation. acs.orgresearchgate.net

| Challenge | Description | Relevance to this compound Synthesis |

|---|---|---|

| Stereocontrol | Establishing and maintaining a single enantiomeric form (the R-isomer) at the C1 chiral center throughout the synthesis. | Crucial for biological activity, as the S-enantiomer is the active COX-2 inhibitor. nih.gov Synthesis must avoid racemization. |

| Regioselectivity | Incorporating deuterium atoms at a precise location (the terminal methyl of the C1-ethyl group) without affecting other C-H bonds. | Ensures the final product is the correct d3-isotopologue and not a mixture. |

| Isotopic Purity | Achieving a high percentage of deuterium incorporation (typically >98%) at the target site. | Essential for its use in metabolic studies and as a potential therapeutic agent with altered pharmacokinetic properties. researchgate.net |

| Kinetic Isotope Effect | The stronger C-D bond can alter reaction rates compared to the C-H bond, potentially affecting reaction outcomes and yields. nih.gov | May require re-optimization of established synthetic steps for non-deuterated etodolac to accommodate the deuterated precursor. |

Innovations in Synthetic Methodologies

To overcome these challenges, researchers have developed innovative strategies that leverage advances in asymmetric synthesis and deuteration techniques. These methods offer greater control and efficiency in the preparation of chiral deuterated molecules.

Asymmetric Catalysis: The development of catalytic asymmetric methods is paramount for the efficient synthesis of single-enantiomer drugs. rsc.orgnih.gov

Metal-Catalyzed Asymmetric Synthesis: This approach uses a chiral catalyst, typically a transition metal complexed with a chiral ligand, to direct the formation of the desired enantiomer. rsc.org For a molecule like this compound, a potential strategy involves an asymmetric Pictet-Spengler or Friedel-Crafts type reaction using a tryptophol derivative and a deuterated aldehyde or ketone precursor, guided by a chiral Lewis acid catalyst. researchgate.net

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce stereoselectivity. rsc.org Chiral amines or acids could potentially be used to catalyze the key bond-forming reactions in the synthesis of the etodolac core, ensuring the correct (R)-configuration is formed from the outset.

Biocatalysis: The use of enzymes offers exceptional levels of selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. nih.gov Enzymes such as NADH-dependent reductases could be employed for the asymmetric deuteration of a suitable precursor containing a C=O, C=N, or C=C bond, establishing the chiral center with high fidelity. nih.gov

Strategic Introduction of Deuterium: The point at which deuterium is introduced into the synthetic sequence is a critical decision.

Use of Deuterated Building Blocks: One of the most reliable methods for ensuring precise deuterium placement is to begin the synthesis with a simple, commercially available deuterated starting material. For this compound, the synthesis would likely commence with a d3-labeled precursor, such as 1-iodo-propane-d3 or propionaldehyde-d3, which is then incorporated into the molecule during the construction of the pyrano-indole core. This approach avoids the challenges of controlling selectivity in late-stage deuteration.

Hydrogen Isotope Exchange (HIE): Advanced HIE methods allow for the replacement of specific hydrogen atoms with deuterium on a complex molecule. researchgate.netmdpi.com While challenging to control stereochemically at a pre-existing chiral center, directed HIE using a chiral catalyst could be an innovative late-stage approach. youtube.com This is often seen as a highly efficient and "atom-economical" method. youtube.com

Deuterium-Enabled Chiral Switching (DECS): This innovative concept applies to chiral molecules that are prone to racemization. By replacing the hydrogen at the unstable chiral center with deuterium, the stronger C-D bond can slow down the rate of epimerization, effectively locking the molecule in its desired enantiomeric form. nih.gov While the chiral center in etodolac is generally stable, the DECS principle underscores the powerful utility of site-specific deuteration in maintaining stereochemical integrity.

| Methodology | Principle | Potential Application for this compound Synthesis |

|---|---|---|

| Asymmetric Catalysis | Utilizes a chiral catalyst (metal-based, organic, or enzymatic) to favor the formation of one enantiomer over the other. rsc.orgnih.gov | Direct synthesis of the (R)-enantiomer, avoiding a resolution step and improving overall efficiency. |

| Deuterated Building Blocks | Incorporates a simple, pre-deuterated starting material early in the synthetic route. | Provides absolute control over the location and number of deuterium atoms (e.g., using CD3CH2I to build the C1-ethyl-d3 group). |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate, often catalyzed by a transition metal using D2O as the deuterium source. mdpi.com | Could be applied in a late-stage deuteration strategy, potentially reducing the number of synthetic steps if stereocontrol can be achieved. |

| Biocatalysis | Employs enzymes to perform chemical transformations with near-perfect stereo- and regioselectivity under mild conditions. nih.gov | An enzymatic reduction of a ketone precursor could stereoselectively install a hydroxyl group, which is then converted to the deuterated ethyl group. |

Sophisticated Analytical Methodologies for R Etodolac D3

Mass Spectrometry (MS) Based Quantification and Characterization

Mass spectrometry stands as the cornerstone for the analysis of (R)-(-)-Etodolac-d3, offering unparalleled sensitivity and selectivity. Its ability to differentiate molecules based on their mass-to-charge ratio makes it ideal for distinguishing the deuterated standard from its endogenous, non-deuterated counterpart.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of this compound in complex biological matrices. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The development of a robust LC-MS/MS method for this compound hinges on several critical parameters. A key aspect is the selection of an appropriate chromatographic column to achieve separation from potential interferences. For the analysis of etodolac (B1671708) and its isotopologues, reversed-phase columns, such as C18, are commonly employed. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to ensure good peak shape and retention time.

Table 1: Illustrative LC-MS/MS Method Parameters for Etodolac Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Chiralcel® OD-H |

| Mobile Phase | n-hexane:ethyl acetate (B1210297) (95:5) |

| Flow Rate | Not Specified |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | m/z 286 > 242 (for Etodolac) |

Note: This table is based on a method for non-deuterated etodolac and serves as an illustrative example. The precursor ion for this compound would be different.

Electrospray ionization (ESI) is the most common ionization technique for the analysis of etodolac and its analogues. Optimization of ESI parameters is crucial for maximizing the signal intensity of this compound. Key parameters that are typically optimized include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These parameters are adjusted to achieve stable and efficient ionization of the analyte. For etodolac, negative ion mode ESI is often preferred, leading to the formation of the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For this compound, the precursor ion would be the deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) corresponding to its molecular weight minus one proton. Given the molecular formula of C₁₇H₁₈D₃NO₃, the molecular weight is approximately 290.37 g/mol . Therefore, the precursor ion would be approximately m/z 289.4. The selection of a specific and intense product ion is determined by fragmentation experiments. For non-deuterated etodolac (MW ≈ 287.34 g/mol ), a common transition is m/z 286 > 242. medchemexpress.com A similar fragmentation pattern would be expected for the deuterated analogue, with the product ion potentially retaining the deuterium (B1214612) labels depending on the fragmentation pathway.

Table 2: Theoretical and Observed MRM Transitions for Etodolac

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Etodolac | 286.2 | 212.1 | Negative |

| This compound | ~289.4 (theoretical) | Not specified in literature | Negative |

Note: The product ion for this compound would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered for the analysis of etodolac. However, due to the polarity and low volatility of etodolac, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. A stereoselective gas chromatographic analysis of etodolac enantiomers in human plasma and urine has been reported, although the specific derivatization agent was not detailed in the available abstract. For this compound, the derivatization process would need to be carefully controlled to prevent any isotopic exchange. The mass spectrometer would then be used to monitor specific fragment ions of the derivatized analyte. Given the additional sample preparation step and potential for complications, GC-MS is generally less favored than LC-MS/MS for this application.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application for Absolute Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This compound is specifically designed for this purpose in the quantification of (R)-(-)-etodolac. The principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample before any sample processing. The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization.

Any sample loss during preparation will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, and comparing this to a calibration curve prepared with known amounts of the analyte and internal standard, an accurate and precise quantification of the analyte can be achieved. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis as it corrects for variations in matrix effects and instrument response. Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification during drug development.

Chromatographic Separation Techniques for Stereoisomers and Impurities

The separation of stereoisomers and potential impurities is critical in the analysis of chiral drugs like etodolac. This compound, when used as an internal standard, must be chromatographically resolved from the (S)-enantiomer and any impurities to ensure accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For etodolac, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective. The separation of etodolac enantiomers has been successfully achieved on a Chiralcel® OD-H column. medchemexpress.com

In addition to enantiomeric separation, it is also important to separate this compound from any potential impurities that may be present in the standard material or formed during sample storage or preparation. Reversed-phase HPLC methods are commonly used for impurity profiling of etodolac. These methods can separate etodolac from its related substances and degradation products. The development of such methods involves optimizing the mobile phase composition, pH, and column temperature to achieve the desired separation.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for this compound to ensure that the desired enantiomer is present and to quantify the amount of the unwanted (S)-(+)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Detailed research has demonstrated the successful separation of etodolac enantiomers using polysaccharide-based chiral stationary phases (CSPs). researchgate.netresearchgate.net One effective method utilizes an amylose-based CSP, Chiralpak AD-H, under normal-phase conditions. researchgate.net The mobile phase composition, particularly the concentration of polar modifiers like 2-propanol and acidic additives such as trifluoroacetic acid (TFA), plays a crucial role in achieving optimal separation and chromatographic efficiency. researchgate.net A high degree of resolution (>3.0) between the (R) and (S) enantiomers has been achieved, with retention times of approximately 16 and 19 minutes, respectively. researchgate.net This level of separation is essential for accurately quantifying the enantiomeric excess of the this compound. Other polysaccharide-derived CSPs, such as Chiralcel OD-H, have also been successfully employed for determining the enantiomeric purity of etodolac. researchgate.net

Table 1: Example Chiral HPLC Method Parameters for Etodolac Enantiomers

| Parameter | Condition | Source |

| Stationary Phase | Chiralpak AD-H (amylose-based) | researchgate.net |

| Mobile Phase | Hexane/2-Propanol/TFA mixture | researchgate.net |

| Detection | UV | sielc.com |

| Resolution | > 3.0 | researchgate.net |

| Retention Time (R) | ~16 min | researchgate.net |

| Retention Time (S) | ~19 min | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

Beyond chiral separations, reversed-phase HPLC (RP-HPLC) is a workhorse technique for confirming the chemical purity and identity of this compound. These methods are designed to separate the active compound from any synthesis-related impurities or degradation products. phmethods.net

A typical RP-HPLC method involves a C18 column, such as a Kromasil C18 (4.6 x 150 mm, 5µm), which provides excellent resolving power. phmethods.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate or phosphate (B84403) buffer) and an organic solvent like acetonitrile. phmethods.net The ratio of these components can be delivered in an isocratic (constant composition) or gradient (variable composition) manner to achieve the desired separation. Detection is commonly performed using a UV detector, with etodolac showing strong absorbance at wavelengths around 221 nm or 270 nm. sielc.comphmethods.net The identity of this compound is confirmed by comparing its retention time to that of a certified reference standard. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Table 2: Representative RP-HPLC Method for Purity Analysis

| Parameter | Condition | Source |

| Stationary Phase | Kromasil C18 (150 mm x 4.6 mm, 5µm) | phmethods.net |

| Mobile Phase | Acetate buffer : Acetonitrile (55:45) | phmethods.net |

| Flow Rate | 1.0 mL/min | phmethods.net |

| Detection | UV at 221 nm | phmethods.net |

| Column Temp. | 30 °C | phmethods.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and isotopic analysis of this compound. It provides detailed information about the molecular structure and confirms the successful incorporation of deuterium atoms at specific positions.

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium NMR (²H or D-NMR) is a direct and powerful technique for verifying the presence and location of deuterium labels. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the deuterated positions, ²H NMR directly observes the deuterium nuclei. sigmaaldrich.com This method provides a spectrum where peaks correspond specifically to the deuterium atoms in the molecule, offering definitive proof of successful isotopic labeling. wikipedia.org For a compound like this compound, the ²H NMR spectrum would be expected to show a signal corresponding to the chemical environment of the ethyl-d3 group, confirming that the labeling is at the intended site. This technique is particularly valuable for highly deuterated compounds where residual proton signals in ¹H NMR can be very weak. sigmaaldrich.com

Multi-Nuclear NMR for Structural Integrity and Isotopic Purity

Carbon-13 NMR (¹³C NMR): This provides a map of the carbon skeleton of the molecule. The spectrum of this compound should match that of unlabeled etodolac, confirming that the underlying carbon framework is correct. The carbon atom attached to the deuterium atoms may show a characteristic multiplet pattern due to C-D coupling and a slight shift in its resonance, further confirming the site of labeling.

Together, these multi-nuclear NMR techniques provide a complete picture, verifying the correct chemical structure, confirming the site-specific incorporation of the deuterium label, and assessing the isotopic enrichment. nih.gov

Method Validation for Research Applications (excluding clinical validation)

For research applications, it is crucial to validate the analytical methods to ensure they are fit for their intended purpose. ijpca.org This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. scielo.br Key parameters for non-clinical research validation include specificity, linearity, and sensitivity. chromatographyonline.com

Specificity, Linearity, and Sensitivity in Research Matrices

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.orgscielo.br For the HPLC analysis of this compound, specificity is demonstrated by showing that the peak for the analyte is well-resolved from any other peaks in the chromatogram of a placebo or a spiked sample, ensuring there is no interference. ijpca.org

Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ijpca.orgijpsr.info This is typically demonstrated by preparing a series of standard solutions of this compound at different concentrations and plotting the instrument response (e.g., peak area) against the concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.000, indicating a strong linear relationship. ijpsr.inforesearchgate.net For etodolac, linearity has been demonstrated over concentration ranges such as 5-30 µg/mL. ijpsr.info

Sensitivity: This is often described by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijpsr.info For a chiral HPLC method, the LOQ for the undesired (S)-enantiomer might be established at a level of 1.0 µg/mL, which is crucial for ensuring the high enantiomeric purity of the this compound bulk material. researchgate.net

Table 3: Validation Parameters for a Research-Based Analytical Method

| Validation Parameter | Description | Typical Acceptance Criteria (Research) | Source |

| Specificity | No interference at the analyte's retention time. | Resolution of analyte peak from others. | ijpca.orgscielo.br |

| Linearity | Proportional relationship between concentration and response. | Correlation Coefficient (r²) ≥ 0.999 | ijpsr.inforesearchgate.net |

| Sensitivity (LOQ) | Lowest concentration quantifiable with accuracy/precision. | Signal-to-Noise ratio ≥ 10; %RSD within limits. | researchgate.netijpsr.info |

Precision, Accuracy, and Recovery Considerations

In the quantitative analysis of etodolac enantiomers, particularly in complex biological matrices, achieving high standards of precision, accuracy, and recovery is paramount for reliable data. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure these standards are met. This compound is not the primary analyte being quantified; instead, it is added to samples at a known concentration to correct for variability during sample preparation and analysis, thereby enhancing the method's robustness and reliability. resolian.com

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. resolian.com It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). Intra-day precision assesses the variability within a single day of analysis, while inter-day precision measures it across several days.

In a representative LC-MS/MS method for the quantification of etodolac in human plasma, the precision was evaluated at various quality control (QC) concentrations. The results demonstrate the high reproducibility of the method, with %RSD values well within acceptable limits (typically <15%). iajps.com

| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| 50.00 | 0.14 | 1.57 |

| 125 | 1.42 | 1.86 |

| 300 | 2.55 | 3.98 |

| 550 | 0.13 | 3.91 |

| 900 | 0.30 | 0.61 |

| 1300 | 3.26 | 0.45 |

| 1700 | 1.22 | 4.91 |

| 2000 | 3.19 | 3.37 |

Data adapted from a study on etodolac quantification in human plasma. iajps.com

Accuracy

Accuracy denotes the closeness of the mean test result to the true or accepted reference value, often expressed as a percentage of the nominal concentration. resolian.com For bioanalytical methods, accuracy is determined by analyzing QC samples with known analyte concentrations against a calibration curve. The use of an internal standard like this compound is critical for ensuring accuracy, as it compensates for potential analyte loss during extraction and any fluctuations in instrument response. Regulatory guidelines typically require the mean concentration to be within ±15% of the nominal value. fda.gov

The accuracy of the aforementioned LC-MS/MS etodolac assay was demonstrated to be high across the analytical range. iajps.com

| QC Level (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|

| 50.00 | 99.7 | 95.7 |

| 125 | 100.2 | 99.2 |

| 300 | 101.9 | 101.2 |

| 550 | 98.5 | 101.7 |

| 900 | 99.2 | 100.6 |

| 1300 | 104.3 | 102.0 |

| 1700 | 99.7 | 100.1 |

| 2000 | 96.5 | 94.9 |

Data adapted from a study on etodolac quantification in human plasma. iajps.com

Recovery

Recovery is the efficiency of an analytical process, representing the proportion of the analyte that is successfully extracted from the biological matrix and detected by the instrument. fda.govunodc.org It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. fda.gov While 100% recovery is not necessary, it is crucial that the recovery is consistent and reproducible across different concentrations. fda.gov

The internal standard, this compound, is essential for correcting any inconsistencies in recovery. Because it has nearly identical physicochemical properties to the analyte, it is assumed to be extracted with the same efficiency. By comparing the peak area of the analyte to that of the internal standard, any variations in extraction efficiency between samples can be normalized.

In validation studies for etodolac, recovery is assessed at low, medium, and high QC levels. For example, spectrophotometric methods for etodolac have demonstrated high and consistent recovery percentages. nih.gov An RP-HPLC method showed average recovery to be between 99.58% and 99.95%. researchgate.net

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Mean Recovery (%) | 100.21 | 99.87 | 100.15 |

| Standard Deviation | 0.65 | 0.76 | 0.59 |

Recovery data from spectrophotometric determination of etodolac. nih.gov

Applications of R Etodolac D3 in Mechanistic and Metabolic Research Non Human and in Vitro

Role as an Internal Standard in Bioanalytical Research Assays

In bioanalytical research, the primary application of (R)-(-)-Etodolac-d3 is as an internal standard (IS) for the quantification of Etodolac (B1671708) in biological matrices like plasma. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte of interest throughout the analytical process.

The use of a stable isotope-labeled internal standard like this compound is fundamental for developing simple, rapid, precise, and accurate bioanalytical methods. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. This co-behavior allows it to effectively normalize for variations that can occur during sample preparation, injection, and analysis, thereby significantly improving the accuracy and reproducibility of the quantitative results. The goal of any bioanalytical assay is to ensure selectivity and robustness, which is enhanced by the use of an appropriate internal standard.

Table 1: Key Parameters in Bioanalytical Method Validation for Etodolac This table is interactive. Click on the headers to sort the data.

| Parameter | Typical Range/Value | Significance in Assay Performance | Reference |

|---|---|---|---|

| Linearity Range | 50 - 2000 ng/mL | Defines the concentration range over which the assay is accurate and precise. | |

| Intraday Precision (%CV) | < 3.3% | Measures the reproducibility of results within the same day. | |

| Intraday Accuracy (%) | 96.5% - 104.3% | Measures how close the measured values are to the true value within the same day. | |

| Recovery | > 85% | Indicates the efficiency of the extraction process from the biological matrix. | |

| Limit of Quantification (LOQ) | ~0.50 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. |

Biological samples such as plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can either suppress or enhance the signal, leading to inaccurate quantification. This compound is instrumental in compensating for these matrix effects. Since the deuterated internal standard is affected by the matrix in the same way as the non-deuterated analyte, the ratio of their responses remains constant, correcting for these variations.

Similarly, variability can be introduced during sample processing steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Losses of the analyte during these steps can be accounted for by adding the internal standard at the beginning of the process. Any loss of Etodolac will be mirrored by a proportional loss of this compound, ensuring the integrity of the final quantitative measurement. While deuterium-labeled standards are highly effective, it is noted that in some cases, slight differences in retention time can lead to differential matrix effects, a factor that must be assessed during method validation.

Elucidation of Metabolic Pathways Using Deuterated Tracers

Deuterated compounds like this compound are invaluable as tracers in studies designed to understand how a drug is metabolized by the body. By introducing a labeled version of the drug, researchers can track its transformation into various metabolites.

In vitro systems are crucial for early investigations into drug metabolism. Human liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family, are often used. Studies have shown that Etodolac is extensively metabolized by the liver. Specifically, it is known to be a substrate for CYP2C9. By incubating this compound with liver microsomes or hepatocytes, researchers can identify the formation of deuterated metabolites. This approach allows for the characterization of specific metabolic pathways and the enzymes responsible without the complexities of a full in vivo system. This process helps in profiling and quantifying all relevant metabolites to support further studies.

Animal models, such as rats and mice, are used to study the pharmacokinetics and metabolism of drugs in a living system. Studies in rats have been important for understanding the stereoselective pharmacokinetics of Etodolac, noting differences in the disposition of the R- and S-enantiomers. The rat has been suggested as a suitable model for human pharmacokinetic studies of Etodolac.

By administering this compound to these models, scientists can track the absorption, distribution, metabolism, and excretion (ADME) of the compound. Plasma, urine, and bile samples can be collected over time and analyzed by LC-MS/MS. The presence of the deuterium (B1214612) label allows for the clear identification of the parent drug and its metabolites against the complex biological background. This technique is powerful for determining pharmacokinetic parameters and understanding metabolite kinetics in vivo.

Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats This table is interactive. Click on the headers to sort the data.

| Enantiomer | Half-Life (t½) | Clearance (CL) | Volume of Distribution (Vdss) | Area Under Curve (AUC) | Reference |

|---|---|---|---|---|---|

| (S)-Etodolac | Significantly Shorter | Significantly Higher | Significantly Higher | Lower | |

| (R)-Etodolac | Significantly Longer | Significantly Lower | Significantly Lower | Higher |

Following administration or incubation of this compound, the key task is to identify the resulting deuterated metabolites. The primary route of Etodolac metabolism is oxidation (hydroxylation) followed by glucuronidation. Known metabolites include 6-hydroxy, 7-hydroxy, and 8-(1'-hydroxyethyl) etodolac.

Using high-resolution mass spectrometry, researchers can detect molecules with the specific mass shift corresponding to the deuterium label plus any mass changes from metabolic transformations (e.g., +16 Da for hydroxylation). Tandem mass spectrometry (MS/MS) is then used to fragment these molecules. The fragmentation pattern provides structural information that, combined with the accurate mass measurement, allows for the confident identification and characterization of the deuterated metabolites. This process is essential for building a complete picture of a drug's metabolic fate.

Investigation of Cytochrome P450 (CYP450) Mediated Metabolism and Isotope Effects

This compound is instrumental in studying the metabolism of etodolac, which is extensively processed in the liver by Cytochrome P450 (CYP450) enzymes. nih.govmdpi.com The presence of deuterium atoms at a specific position in the molecule allows researchers to probe the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes.

In the context of CYP450-mediated metabolism, a significant KIE observed with this compound indicates that the cleavage of the carbon-hydrogen bond at the deuterated site is a rate-limiting step in the metabolic process. researchgate.net This information is vital for identifying the specific CYP450 isozymes responsible for etodolac's metabolism. For instance, studies using human hepatic microsomes have shown that etodolac can inhibit CYP2C9, albeit weakly. nih.gov By comparing the metabolism rates of deuterated and non-deuterated etodolac, researchers can gain insights into the reaction mechanisms of these enzymes. researchgate.net

Deuterium labeling is a well-established technique to improve the pharmacokinetic profiles of drugs by taking advantage of the isotope effect. researchgate.net This strategy has been successfully applied to understand the metabolism of various compounds, including those processed by CYP450. researchgate.net The use of this compound in such studies helps in understanding the complexities of drug metabolism and the potential for drug-drug interactions. nih.gov

Investigation of Stereoselective Metabolism and Chiral Inversion Mechanisms (in non-human models)

Etodolac is administered as a racemic mixture of (R)- and (S)-enantiomers. nih.gov While both enantiomers are reported to be stable with no evidence of in vivo conversion from the (R)- to the (S)-form, the study of their individual metabolic fates is crucial as they can have different pharmacological activities. drugbank.comnih.gov this compound is a valuable tool in non-human models to investigate the stereoselective metabolism of etodolac.

Studies on Drug-Enzyme Interactions and Binding Affinities (e.g., COX-independent pathways of (R)-Etodolac)

While the (S)-enantiomer of etodolac is primarily responsible for the inhibition of cyclooxygenase (COX) enzymes, research suggests that the (R)-enantiomer possesses COX-independent activities. scienceopen.comresearchgate.net this compound can be utilized to study the interactions of the (R)-enantiomer with other enzymes and receptors without the confounding effects of COX inhibition.

Studies have indicated that (R)-etodolac may interact with various cellular targets. For example, it has been shown to inhibit Wnt signaling, with the (R)-enantiomer being a more potent inhibitor than the (S)-enantiomer. nih.gov Other potential COX-independent targets include retinoid X receptor (RXRα) and peroxisome proliferator-activated receptors (PPAR). nih.gov The deuterium-labeled compound can aid in binding affinity studies and in elucidating the mechanisms of these off-target effects.

| Target | Observed Effect | Significance |

|---|---|---|

| Wnt Signaling Pathway | Inhibition, with (R)-etodolac being more potent than (S)-etodolac. nih.gov | Implications for cell proliferation and differentiation. nih.gov |

| Retinoid X Receptor (RXRα) | Inhibition, leading to apoptosis in certain cancer cells. nih.gov | Potential anti-cancer mechanism. nih.gov |

| Peroxisome Proliferator-Activated Receptors (PPAR) | Negative regulation of PPARγ function. nih.gov | Downregulation of cyclin D1 and tumor growth inhibition. nih.gov |

Exploring COX-Independent Activities of the (R)-Enantiomer in Disease Models (e.g., cancer, inflammation research in animal models)

The COX-independent activities of (R)-etodolac have prompted research into its potential therapeutic effects in various disease models, particularly in cancer and inflammation. scienceopen.comnih.gov In these non-human studies, this compound can be used to trace the biodistribution and target engagement of the (R)-enantiomer.

Animal models of carcinogenesis have shown that the (R)-enantiomer of etodolac can inhibit colorectal carcinogenesis. scienceopen.com It has also demonstrated cytotoxic effects in multiple myeloma cells. scienceopen.com In inflammation research, while the anti-inflammatory effects of etodolac are largely attributed to the (S)-enantiomer's COX-2 inhibition, some studies suggest that the (R)-enantiomer may have gastroprotective properties. researchgate.net The use of deuterated (R)-etodolac in these animal models is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding how the compound exerts its effects at a molecular level in a complex biological system.

| Disease Model | Key Findings | Reference |

|---|---|---|

| Colorectal Carcinogenesis | (R)-etodolac, which lacks COX-inhibitory activity, has been shown to inhibit colorectal carcinogenesis. | scienceopen.com |

| Multiple Myeloma | The (R)-enantiomer induced cytotoxicity in multiple myeloma cells. | scienceopen.com |

| Hepatocellular Carcinoma | (R)-etodolac demonstrated antitumor effects in hepatoma cells, independent of COX-inhibition. nih.gov | nih.gov |

| Gastric Protection | (R)-etodolac showed protection against HCl/ethanol-induced gastric damage in rats. | researchgate.net |

Future Directions and Emerging Research Avenues for Deuterated Etodolac Analogs

Development of Novel and More Efficient Synthetic Routes for (R)-(-)-Etodolac-d3 and Other Analogs

The advancement of research into deuterated etodolac (B1671708) analogs is intrinsically linked to the availability of efficient, scalable, and cost-effective synthetic methods. While traditional methods for deuterium (B1214612) incorporation exist, the future lies in developing more sophisticated strategies that offer high selectivity and yield.

Current research in organic synthesis is focused on several promising areas applicable to the synthesis of this compound:

Late-Stage C-H Activation: This cutting-edge technique allows for the direct replacement of hydrogen with deuterium on a complex molecule in the final steps of a synthetic sequence. This approach is highly efficient as it avoids the need for lengthy de novo synthesis of deuterated precursors.

Transition-Metal Catalysis: Catalytic methods, particularly those using palladium, iridium, and rhodium, have become powerful tools for creating C-D bonds with high precision. hilarispublisher.com Developing catalysts specifically tailored for the etodolac scaffold could significantly streamline the synthesis of various deuterated isotopologues.

Hydrogen Isotope Exchange (HIE): HIE reactions provide a direct method for deuterium incorporation without altering the molecular structure. researchgate.netscispace.com Refining HIE protocols with improved catalysts and reaction conditions can offer a practical route for producing this compound on a larger scale. researchgate.net

The development of these routes is crucial for making deuterated analogs more accessible for extensive preclinical and clinical investigation. hilarispublisher.com

| Synthetic Strategy | Description | Potential Advantages for Etodolac-d3 Synthesis | Challenges |

|---|---|---|---|

| De Novo Synthesis | Building the molecule from simple, deuterated starting materials. | Precise control over deuterium placement. | Often lengthy, low overall yield, high cost. |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on the final molecule. researchgate.net | Atom-economical, fewer synthetic steps. researchgate.net | May lack site-selectivity, potential for scrambling. |

| Late-Stage C-H Activation/Functionalization | Direct, selective deuteration of specific C-H bonds on a complex scaffold. | High efficiency, ideal for creating diverse analogs. | Requires development of highly specific catalysts. |

| Reductive Deuteration | Introduction of deuterium using a deuterated reducing agent (e.g., NaBD4). nih.gov | Useful for specific functional group transformations. | Limited to molecules with suitable functional groups. |

Advancements in Micro- and Nano-Scale Analytical Techniques for Ultra-Trace Detection

As research delves deeper into the subtle effects of deuterated compounds in biological systems, the need for highly sensitive analytical techniques capable of detecting and quantifying these molecules at ultra-trace levels becomes paramount. This compound is primarily used as an internal standard in mass spectrometry-based assays, where its distinct mass allows for precise quantification of its non-deuterated counterpart. scispace.com Future advancements will focus on enhancing detection limits and providing spatial information.

Key emerging techniques include:

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This powerful imaging technique can visualize the subcellular distribution of isotopically labeled molecules. nih.gov Applying NanoSIMS could allow researchers to track the precise location of deuterated etodolac analogs within cells and tissues, offering unprecedented insights into their mechanism of action and off-target effects. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy and resolution. This allows for the confident identification and quantification of deuterated compounds and their metabolites in highly complex biological matrices, such as plasma or tissue homogenates, minimizing interferences.

Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The unique properties of deuterium make it a valuable tool in NMR experiments. clearsynth.com The use of deuterated solvents and reference compounds like this compound can improve the sensitivity and resolution of NMR analyses, aiding in the structural elucidation of metabolites and drug-protein interactions. clearsynth.com

These advanced analytical methods are essential for conducting detailed pharmacokinetic and pharmacodynamic studies with very small sample sizes, a common scenario in preclinical research involving animal models.

Expanding the Scope of Isotopic Tracer Applications in Complex Biological Systems (non-human)

Beyond its role as an analytical standard, this compound and other deuterated analogs can serve as powerful isotopic tracers to investigate biological processes in non-human research models. nih.govclearsynth.com Stable isotope tracers are invaluable because they are non-radioactive and can be safely used to probe metabolic pathways in vivo. nih.govzeochem.com

Future research applications in this area include:

Metabolic Pathway Elucidation: By administering a deuterated etodolac analog to an animal model, researchers can use mass spectrometry to track the appearance of deuterium in downstream metabolites. This allows for the precise mapping of the drug's metabolic fate, identifying novel or previously unknown metabolic pathways. clearsynth.comnih.gov

Drug-Drug Interaction Studies: Deuterated etodolac can be used to study how co-administered drugs affect its metabolism. By monitoring the rate of formation of deuterated metabolites, scientists can determine if another drug inhibits or induces the specific enzymes responsible for etodolac's clearance.

Transporter and Receptor Occupancy Studies: In preclinical models, deuterated etodolac analogs can be used to measure the engagement of the drug with its biological targets, such as transporters or enzymes, providing crucial information about its pharmacodynamics.

These tracer studies provide a dynamic view of how a drug behaves in a living system, offering insights that cannot be obtained from in vitro experiments alone. clearsynth.com

Computational Modeling and Quantum Mechanical Studies of Deuterium Isotope Effects on Biological Processes

The consequences of deuterium substitution on a drug's metabolic profile can be complex and difficult to predict. plos.org While the primary kinetic isotope effect is the most cited reason for altered metabolism, secondary effects and shifts in metabolic pathways ("metabolic switching") can also occur. plos.org Computational and quantum mechanical (QM) studies offer a powerful in silico approach to predict and understand these phenomena before undertaking costly and time-consuming laboratory experiments.

Future research in this domain will likely focus on:

Predicting Metabolic "Hotspots": QM calculations can model the activation energies required to break C-H versus C-D bonds at various positions on the etodolac molecule. This can help predict which sites are most susceptible to metabolism and therefore most likely to benefit from deuteration.

Modeling Enzyme-Substrate Interactions: Combining QM methods with molecular mechanics (QM/MM) allows for the detailed simulation of how a deuterated drug fits into the active site of a metabolic enzyme, such as a cytochrome P450. nih.gov These models can help predict how deuterium substitution might alter binding affinity and the rate of enzymatic reaction. nih.gov

Understanding Unexpected Isotope Effects: In some cases, deuteration can lead to counterintuitive metabolic outcomes. plos.org Detailed computational studies, such as those performed on etodolac's general vibrational behavior, can help rationalize these unexpected results by revealing subtle changes in molecular conformation, electronic structure, or vibrational modes that influence enzymatic processing. derpharmachemica.com

Integrating these computational approaches into the drug discovery workflow can guide the rational design of next-generation deuterated analogs with optimized pharmacokinetic properties. nih.gov

Integration of this compound into Multi-Omics Research Methodologies (e.g., metabolomics, proteomics in research models)

Multi-omics approaches, which combine data from genomics, proteomics, and metabolomics, provide a holistic view of a drug's effect on a biological system. mdpi.com In this context, stable isotope-labeled compounds like this compound are indispensable tools, particularly in metabolomics and proteomics research conducted in animal models.

Key applications include:

Quantitative Metabolomics: In untargeted metabolomics studies investigating the effects of etodolac, this compound serves as an ideal internal standard. mdpi.comnih.gov Its chemical and physical properties are nearly identical to the parent drug, ensuring that it behaves similarly during sample extraction and analysis, which corrects for analytical variability and allows for accurate quantification of changes in endogenous metabolites. nih.gov

Proteomics and Target Engagement: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a proteomics technique that uses labeled amino acids to quantify protein expression. While not a direct use of deuterated etodolac, the principles of using stable isotopes are central. Deuterated standards are crucial for accurately quantifying protein levels in targeted proteomics, helping to identify proteins whose expression is altered by etodolac treatment.

Fluxomics: This specialized area of metabolomics uses isotopic tracers to measure the rate of metabolic reactions (i.e., metabolic flux) through a pathway. By using a deuterated analog, researchers could potentially quantify the flux through specific pathways affected by etodolac, such as the arachidonic acid cascade. mdpi.comresearchgate.net

The integration of deuterated standards into multi-omics workflows enhances the quantitative accuracy and reliability of the data, providing a clearer picture of the drug's system-wide biological impact. nih.gov

Q & A

Q. How is (R)-(-)-Etodolac-d3 analytically characterized in pharmacokinetic studies?

this compound is typically characterized using deuterium-labeled mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to distinguish it from unlabeled Etodolac. Analytical protocols require calibration with certified reference standards (e.g., 50 mg ±-Etodolac-d3 stored at 0–6°C) to ensure isotopic purity and validate retention times . Quantitative analysis should include cross-validation with nuclear magnetic resonance (NMR) to confirm stereochemical integrity, as deuterium substitution can alter molecular conformation .

Q. What are the primary pharmacological applications of this compound in preclinical research?

As a deuterated analog of the non-selective COX inhibitor Etodolac (IC₅₀ = 53.5 nM), this compound is used to study metabolic stability and isotopic effects in inflammatory models. Researchers employ it in tracer studies to quantify drug distribution via liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in tissues with high COX-2 expression, such as arthritic joints .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?

Synthesis involves deuterium incorporation at the 1-ethyl-2,2,2-d₃ position via catalytic hydrogen-deuterium exchange. Chiral resolution is achieved using preparative HPLC with amylose-based columns, followed by enantiomeric excess (ee) validation via circular dichroism (CD) spectroscopy. Purity thresholds (>98%) must be confirmed using orthogonal methods (e.g., chiral GC-MS) .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?

Deuterium substitution at metabolically labile sites (e.g., ethyl groups) slows cytochrome P450-mediated oxidation, extending half-life. Researchers should compare area-under-the-curve (AUC) values of labeled vs. unlabeled compounds in rodent models and use Michaelis-Menten kinetics to quantify KIEs. Confounding factors like enzyme saturation require dose-escalation studies .

Q. What experimental designs address contradictions in COX-1/COX-2 inhibition ratios observed across studies?

Discrepancies may arise from assay conditions (e.g., recombinant vs. native enzymes) or species-specific isoforms. To resolve this, use isothermal titration calorimetry (ITC) to measure binding affinity under standardized pH and temperature. Include negative controls (e.g., indomethacin) and validate with Western blotting to confirm enzyme expression levels .

Q. How should researchers optimize isotope dilution assays for quantifying this compound in complex matrices?

Matrix effects (e.g., plasma proteins) can suppress ionization in LC-MS. Mitigate this by using stable isotope-labeled internal standards (SIL-IS) with matching retention times. Perform spike-and-recovery experiments across concentrations (1–1000 ng/mL) and apply post-column infusion to assess ion suppression .

Methodological Challenges

Q. What statistical approaches are suitable for analyzing dose-response data in deuterated drug studies?

Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. For small sample sizes, apply Bayesian hierarchical models to estimate EC₅₀ values with 95% credible intervals. Sensitivity analyses should account for isotopic impurities (<2%) using Monte Carlo simulations .

Q. How can researchers validate the specificity of this compound in COX inhibition assays?

Employ CRISPR-edited COX-1/COX-2 knockout cell lines to confirm target engagement. Cross-validate with siRNA knockdown and competitive binding assays using fluorescent probes (e.g., flurbiprofen derivatives). Data must be normalized to protein content via bicinchoninic acid (BCA) assays .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in peer-reviewed manuscripts?

Follow FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Report deuterium incorporation efficiency, isotopic purity, and stability under experimental conditions. Use CONSORT or ARRIVE guidelines for preclinical studies, with raw data deposited in repositories like Figshare .

Q. How to address limitations in longitudinal studies assessing deuterium’s metabolic impact?

Acknowledge potential isotopic exchange in vivo and use time-course MS imaging to track deuterium retention. Discuss confounding factors (e.g., diet-derived deuterium) in the "Limitations" section and propose follow-up studies with fully deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.